REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:12])[CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:12])[CH:9]([CH3:10])[CH3:11])=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(C)C)O
|
Name
|
Jones reagent
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
oil
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 10 minutes excess Jones reagent is destroyed by addition of isopropyl alcohol
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Diethyl ether is added
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |